3-Dimethylphosphoryl-3-phenylpropanoic acid
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Overview
Description
3-Dimethylphosphoryl-3-phenylpropanoic acid is a compound with a molecular weight of 226.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15O3P/c1-15(2,14)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13)
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Catalytic Applications
3-Dimethylphosphoryl-3-phenylpropanoic acid finds applications in catalytic processes. For instance, a study by Magro et al. (2010) demonstrated its role in the selective formation of unsaturated esters, particularly in the methoxycarbonylation of alkynes. This process results in the production of linear products like methyl cinnamate with high activity and regioselectivity, showcasing the potential of this compound in industrial catalysis (Magro et al., 2010).
Chemical Synthesis and Transformations
Research by Li et al. (2007) highlights the efficiency of Dimethyl sulfoxide in the reductive elimination of 3-aryl 2,3-dibromopropanoates to cinnamates, with this compound being a crucial intermediary. The study provides insights into the reaction mechanisms and the role of this compound in facilitating these chemical transformations (Li et al., 2007).
Biochemical Studies
The compound is also significant in biochemical and biotechnological research. Zhang et al. (2015) explored the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, where this compound served as an important intermediate. This research underscores its relevance in the development of pharmaceuticals and biochemicals (Zhang et al., 2015).
Synthesis of Bio-Based Chemicals
This compound also plays a role in the production of bio-based chemicals. A study by Jers et al. (2019) on the production of 3-Hydroxypropanoic acid from glycerol, through metabolic engineering of bacteria, highlights its potential application. This acid is a valuable platform chemical used in industrial production of numerous chemicals and in bioplastic production (Jers et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for 3-Dimethylphosphoryl-3-phenylpropanoic acid are not available in the retrieved data, phenylpropanoic acids have a wide range of applications, including cosmetics, food additives, and pharmaceuticals . They are also being studied for their potential use in treating gastrointestinal diseases .
Mechanism of Action
Target of Action
It is structurally similar to 3-phenylpropionic acid, which has been shown to interact with enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
The compound could potentially bind to the active sites of these enzymes, influencing their activity and altering the metabolic pathways they are involved in .
Biochemical Pathways
Research on 3-phenylpropionic acid, a structurally similar compound, suggests that it may influence pathways related to intestinal epithelial barrier function via ahr signaling . Additionally, it may also impact the Foxo3/NAD+ signaling pathway, promoting myotube hypertrophy .
Result of Action
Based on the effects of structurally similar compounds, it may enhance intestinal epithelial barrier function and promote myotube hypertrophy .
Properties
IUPAC Name |
3-dimethylphosphoryl-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-15(2,14)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFEYMDILAHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(CC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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